An In-depth Technical Guide to the Spectroscopic Profile of (S)-1-Isopropylpyrrolidin-3-amine
An In-depth Technical Guide to the Spectroscopic Profile of (S)-1-Isopropylpyrrolidin-3-amine
This technical guide provides a detailed analysis of the spectroscopic characteristics of (S)-1-Isopropylpyrrolidin-3-amine, a chiral diamine with applications in synthetic chemistry and drug development. The structural features of this compound, including a chiral center, a primary amine, a tertiary amine within a pyrrolidine ring, and an isopropyl group, result in a distinct spectroscopic signature. This document serves as a comprehensive reference for researchers and scientists, offering predicted data and interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, grounded in fundamental principles and data from analogous structures.
Molecular Structure and its Spectroscopic Implications
The unique arrangement of functional groups in (S)-1-Isopropylpyrrolidin-3-amine dictates its behavior under various spectroscopic techniques. The pyrrolidine ring introduces conformational considerations, while the chiral center at the C3 position can lead to diastereotopic protons in the neighboring methylene groups. The primary amine provides characteristic N-H signals in both IR and NMR, and the isopropyl group presents a distinctive splitting pattern in ¹H NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For (S)-1-Isopropylpyrrolidin-3-amine, both ¹H and ¹³C NMR are invaluable for structural confirmation.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is anticipated to display signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the overall molecular geometry.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Causality Behind the Prediction |
| ~ 3.5 - 3.7 | m | 1H | CH-NH₂ | The proton on the chiral carbon bearing the primary amine is expected to be deshielded by the nitrogen atom. |
| ~ 2.8 - 3.2 | m | 1H | N-CH (isopropyl) | The methine proton of the isopropyl group is adjacent to a tertiary amine, leading to a downfield shift. |
| ~ 2.5 - 2.9 | m | 4H | N-CH₂ (pyrrolidine) | The methylene protons adjacent to the tertiary nitrogen in the pyrrolidine ring are deshielded. |
| ~ 1.8 - 2.2 | m | 2H | CH₂ (pyrrolidine) | The methylene protons at the C4 position of the pyrrolidine ring are in a more aliphatic environment. |
| ~ 1.5 | br s | 2H | NH₂ | The protons of the primary amine often appear as a broad singlet and their chemical shift is concentration-dependent.[2][3] |
| ~ 1.0 - 1.2 | d | 6H | CH₃ (isopropyl) | The two methyl groups of the isopropyl group are equivalent and split by the methine proton, resulting in a doublet. |
Abbreviations: s = singlet, d = doublet, m = multiplet, br = broad.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Prediction |
| ~ 55 - 60 | CH-NH₂ | The chiral carbon attached to the primary amine is significantly deshielded by the nitrogen. |
| ~ 50 - 55 | N-CH (isopropyl) | The methine carbon of the isopropyl group is deshielded by the adjacent tertiary amine. |
| ~ 50 - 55 | N-CH₂ (pyrrolidine) | The carbons of the pyrrolidine ring adjacent to the tertiary nitrogen are deshielded. |
| ~ 30 - 35 | CH₂ (pyrrolidine) | The C4 carbon of the pyrrolidine ring is in a more aliphatic environment. |
| ~ 18 - 22 | CH₃ (isopropyl) | The methyl carbons of the isopropyl group are in a typical aliphatic region. |
Experimental Protocol for NMR Spectroscopy
A detailed methodology is crucial for obtaining high-quality NMR spectra.[4]
-
Sample Preparation: Dissolve approximately 5-10 mg of (S)-1-Isopropylpyrrolidin-3-amine in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.[5][6]
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. A larger number of scans will be required due to the lower natural abundance of ¹³C.[6]
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Diagram 1: General NMR Workflow
Caption: A generalized workflow for acquiring and processing NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]
Predicted IR Spectroscopic Data
The IR spectrum of (S)-1-Isopropylpyrrolidin-3-amine is expected to show absorptions characteristic of primary and aliphatic amines.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3400-3250 | N-H stretch | Two bands are expected for the primary amine (asymmetric and symmetric stretching).[2][7] |
| 2960-2850 | C-H stretch | Aliphatic C-H stretching from the pyrrolidine ring and isopropyl group. |
| 1650-1580 | N-H bend | Scissoring vibration of the primary amine.[7] |
| 1250-1020 | C-N stretch | Stretching vibrations of the C-N bonds in the aliphatic amine moieties.[2][7] |
| 910-665 | N-H wag | Out-of-plane bending of the primary amine.[7] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Neat Liquid): Place a small drop of (S)-1-Isopropylpyrrolidin-3-amine between two KBr or NaCl plates to form a thin film.
-
Data Acquisition: Place the plates in the sample holder of an FTIR spectrometer.
-
Spectrum Recording: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data
For (S)-1-Isopropylpyrrolidin-3-amine (C₇H₁₆N₂), the molecular weight is 128.22 g/mol . According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[3]
-
Molecular Ion (M⁺): m/z = 128
-
Major Fragmentation Pathways: Aliphatic amines typically undergo α-cleavage, where the bond between the carbon and the atom adjacent to the nitrogen is broken.[3][8]
-
Cleavage adjacent to the tertiary amine (isopropyl side): Loss of a methyl radical (•CH₃) to form a fragment at m/z = 113.
-
Cleavage adjacent to the tertiary amine (ring side): This would involve ring opening and is a more complex fragmentation.
-
Cleavage adjacent to the primary amine: Loss of an amino radical (•NH₂) is less common. More likely is the cleavage of the C-C bond next to the amine, leading to the loss of a C₄H₈N fragment (from the ring) to give a fragment related to isopropylamine, or loss of an isopropyl group. A prominent fragment is expected from the loss of the isopropyl group leading to the ion at m/z = 85. Another significant fragmentation would be the loss of the aminopyrrolidine ring to give an isopropyl iminium ion at m/z = 44.
-
Diagram 2: Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for (S)-1-Isopropylpyrrolidin-3-amine.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic method like GC-MS or LC-MS.
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions. Electrospray Ionization (ESI) is a softer technique that is useful for observing the molecular ion.[9]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.
Conclusion
The spectroscopic profile of (S)-1-Isopropylpyrrolidin-3-amine is characterized by a unique combination of signals arising from its distinct structural features. This guide provides a robust, predicted dataset and interpretive framework for NMR, IR, and MS analyses. By understanding the expected spectroscopic data and the principles behind it, researchers can confidently identify and characterize this important chiral building block in their synthetic and developmental endeavors.
References
-
IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Ohtani, H., & Ohnishi, A. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 2013. [Link]
-
Lara-Sánchez, A., et al. (2012). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Dalton Transactions, 41(43), 13416-13428. [Link]
-
PubChem. (n.d.). N-Isopropylbutyrolactam. Retrieved from [Link]
-
Rudolf, B., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
SpectraBase. (n.d.). 1-Isopropyl-2-methyl-3-pyrroline. Retrieved from [Link]
-
NIST. (n.d.). 1-(3-Aminopropyl)-2-pyrrolidone. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of N-isopropyl acrylamide... Retrieved from [Link]
-
Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Journal of Chromatography B, 940, 7-14. [Link]
-
PubChem. (n.d.). N-Isopropylpyrrolidine. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Retrieved from [Link]
-
Mobli, M., & Hoch, J. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Product Communications, 12(12), 1934-1944. [Link]
-
Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Xie, M., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 43-48. [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol... Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]
-
Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry, 31(5), 1079-1088. [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. rsc.org [rsc.org]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 6. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
